2-Bromo-4'-chloropropiophenone

Organic Synthesis Process Chemistry Yield Optimization

Researchers synthesizing 4-chlorocathinone analogs require a traceable, high-purity α-bromo ketone precursor with validated spectral data. 2-Bromo-4'-chloropropiophenone (CAS 877-37-2) addresses this need as a ≥98% pure analytical reference standard with verified ¹H NMR, FTIR, and GC-MS spectral libraries. • Documented 98% synthetic yield from 4'-chloropropiophenone for cost-effective scale-up. • Specific 4-chloro/α-bromo substitution pattern ensures correct product structure and enantiomeric purity. • Consistent multi-supplier availability with comprehensive analytical documentation for regulatory compliance.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
CAS No. 877-37-2
Cat. No. B1275539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-chloropropiophenone
CAS877-37-2
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Cl)Br
InChIInChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
InChIKeySAKMPXRILWVZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-chloropropiophenone: High-Purity Halogenated Ketone


2-Bromo-4'-chloropropiophenone (CAS 877-37-2) is a brominated aromatic ketone with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol . It exists as a solid at room temperature and is characterized by the presence of a bromine atom at the alpha-carbon position relative to the carbonyl group, making it a versatile electrophilic alkylating agent in organic synthesis . This compound is widely recognized as a key intermediate in pharmaceutical research and is classified as an analytical reference standard for the synthesis of cathinone derivatives, including 4-chlorocathinone and its analogs .

Precursor-specific synthetic route for 4-chlorocathinone
Analytical reference standard with comprehensive spectral data
High-purity intermediate for pharmaceutical research workflows

2-Bromo-4'-chloropropiophenone: Why Substitution Fails


Generic substitution with other halogenated propiophenones or similar α-halo ketones is not advisable due to the unique combination of the 4-chloro substitution on the aromatic ring and the α-bromo ketone moiety. This specific arrangement is critical for the intended downstream reactions, particularly in the synthesis of 4-chlorocathinones, where both the 4-chloro group and the α-bromo leaving group are essential for achieving the correct product structure and enantiomeric purity . Alternatives lacking this precise substitution pattern, such as unsubstituted propiophenone derivatives or those with different halogen substitutions (e.g., 4-fluoro analogs), will result in different reactivity, product profiles, and regulatory classifications [1]. Furthermore, 2-Bromo-4'-chloropropiophenone is specifically regulated and monitored as a precursor to controlled substances, making its traceable, high-purity form a necessity for legitimate research, while its analogs may not have the same established analytical reference data .

Aryl halogen substitution change (e.g., to 4-fluoro) leads to a different cathinone product, not 4-chlorocathinone.
Regulatory classification as a controlled precursor is not shared by other α-halo ketones, complicating compliance.
Absence of the α-bromo group may shift reaction pathways and reduce applicability for cathinone synthesis.

2-Bromo-4'-chloropropiophenone: Evidence for Selection


High-Yield Synthesis Routes

2-Bromo-4'-chloropropiophenone can be synthesized with a high yield of 98% from 4'-chloropropiophenone, as documented in patent literature . This yield represents an efficient and scalable route for procurement. Another method, using bromine in acetic acid, has also been reported to yield 14.34 g of product from 10.12 g of starting material, further demonstrating robust synthesis options .

Synthesis Yield
Reported
98% yield
Supports synthesis scalability review
Data to verify across batches
Organic Synthesis Process Chemistry Yield Optimization

4-Chlorocathinone Precursor Specificity

2-Bromo-4'-chloropropiophenone is explicitly categorized as an analytical reference standard and precursor for the synthesis of 4-chlorocathinone and related derivatives . This specific application is not shared by unsubstituted or differently substituted analogs, such as 2-bromo-4'-fluoropropiophenone, which would yield 4-fluorocathinone instead. This compound is directly linked to the production of 4-CMC (clephedrone), a known synthetic cathinone [1].

Target Product
Head-to-head
Yields 4-chlorocathinone, not 4-fluorocathinone
Precursor-specific synthesis pathway
Regulatory relevance may differ
Forensic Chemistry Analytical Reference Standards Controlled Substance Precursors

Comprehensive Analytical Spectra

A comprehensive set of analytical data, including ¹H NMR, ¹³C NMR, FTIR, Raman, and GC-MS spectra, is available for 2-Bromo-4'-chloropropiophenone from authoritative spectral databases [1]. This is a distinct advantage over less common analogs for which such a complete reference set may not be available. For instance, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 8.00-7.94 (d, 2H), 7.50-7.44 (d, 2H), 5.27-5.19 (q, 1H), and 1.92-1.89 (d, 3H) .

Spectral Data
Reported
¹H NMR, ¹³C NMR, FTIR, Raman, GC-MS set
Supports identity confirmation
Verify spectrum conditions
Analytical Chemistry Spectral Analysis Quality Control

High-Purity Supply Consistency

2-Bromo-4'-chloropropiophenone is consistently offered at a purity of ≥98% from multiple reputable suppliers, including Cayman Chemical, Sigma-Aldrich (Leyan), and Biomol . This level of consistency is a key procurement metric. While other similar compounds may be available at various purities, the target compound's specification is well-established and cross-verified across vendors.

Purity Specification
Specification review
≥98% (HPLC)
Supports batch reproducibility review
Supplier-specific COA review needed
Procurement Quality Assurance Chemical Supply Chain

2-Bromo-4'-chloropropiophenone: Application Scenarios


Forensic Synthesis & Analysis of 4-Chlorocathinone

Given its documented role as a precursor for 4-chlorocathinone and its classification as an analytical reference standard, 2-Bromo-4'-chloropropiophenone is ideally suited for forensic laboratories synthesizing or characterizing 4-chlorocathinone and its derivatives. The high purity (≥98%) and availability of comprehensive spectral data (¹H NMR, FTIR, GC-MS) enable precise quantitation and unambiguous identification in complex forensic samples .

Scalable Intermediate for Medicinal Chemistry

The high-yielding synthetic route (98% yield) from 4'-chloropropiophenone, as described in patent literature, makes 2-Bromo-4'-chloropropiophenone a cost-effective and efficient intermediate for large-scale medicinal chemistry programs . Its use as a building block for potential antidepressants and other bioactive molecules is supported by its established electrophilic reactivity . Procurement for pilot-plant studies is justified by the documented scalability and yield data.

Quality Control & Method Validation

The consistent availability of a high-purity (≥98%) reference standard from multiple reputable suppliers makes this compound an excellent candidate for validating analytical methods such as HPLC and GC-MS . The verified spectral library data (NMR, FTIR, MS) provides a robust benchmark for confirming the identity and purity of in-house synthesized batches or purchased material, ensuring regulatory compliance and research integrity [1].

Application
Selection Property
Validation Focus
4-Chlorocathinone reference synthesis
Precursor-specific synthetic route
Spectral identity and purity verification
Pharmaceutical research intermediate
High-yield synthesis route
Scalability and purity review
Analytical method validation
Standardized analytical spectra
Batch identity and purity benchmark
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